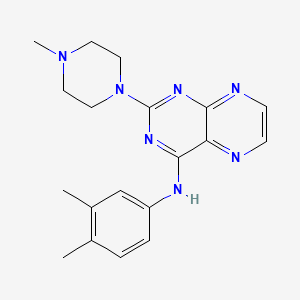

N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pteridine derivatives, including compounds similar to N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine, typically involves multi-step reactions. One approach for synthesizing related pteridin-4-amine derivatives involves heterocyclization of precursors such as 3-amino-6-bromopyrazine-2-carboxamide followed by various functionalization reactions (Duan et al., 2012). Additionally, methods utilizing cyclization of diaminomaleonitrile to synthesize pteridin-2-one derivatives highlight the versatility in accessing the pteridine core (Tsuzuki & Tada, 1986).

Molecular Structure Analysis

The crystal structure of related pteridines demonstrates significant interactions that dictate the molecular conformation, such as hydrogen bonding and π-stacking interactions. For instance, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, a compound with a related heterocyclic core, exhibits inversion dimers formed via N—H⋯N hydrogen bonds, indicative of the potential for strong intermolecular interactions within similar compounds (Repich et al., 2017).

Chemical Reactions and Properties

Pteridines, including this compound, undergo various chemical reactions, highlighting their reactivity and functionalization potential. The synthesis and modification of pteridine derivatives often involve nucleophilic substitution, cyclization, and condensation reactions, offering a broad range of chemical diversity and applications. For example, the modification of pteridine derivatives to introduce different substituents allows for the exploration of novel chemical properties and biological activities (Albert, 1979).

科学的研究の応用

Synthesis and Derivatives

Synthesis of Pteridin-2-one Derivatives : Research by Tsuzuki and Tada (1986) explores the synthesis of various pteridin-2-one derivatives, including 1,3-dimethyl-4-iminopteridin-2-one and 1,3-dimethylpteridine-2,4-dione, from diaminomaleonitrile (DAMN) (Tsuzuki & Tada, 1986). This demonstrates the foundational work in the chemical synthesis of pteridine derivatives, which is relevant to the chemical .

Pteridine Derivatives Related to Folic Acid : A study by Tada, Asawa, and Igarashi (1997) details the synthesis of pteridine derivatives related to folic acid and methanopterin, suggesting applications in biochemical and pharmaceutical research (Tada, Asawa, & Igarashi, 1997).

Reactions of Methylpteridines : Albert and Mizuno (1973) investigated the self-condensation and reactions of various methylpteridines, which is significant for understanding the chemical behavior of pteridine derivatives (Albert & Mizuno, 1973).

Applications in Other Fields

Anticonvulsant Evaluation : Ghodke et al. (2017) reported on the synthesis and anticonvulsant evaluation of novel N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamides, which showcases the potential medicinal applications of structurally similar compounds (Ghodke et al., 2017).

Corrosion Inhibition in Iron : Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media, which might indicate potential industrial applications of related compounds (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Fluorescent Probes for Metal Ions and Amino Acids : Research by Guo et al. (2014) on the development of fluorescent probes based on polythiophene-based conjugated polymers demonstrates the potential of pteridine derivatives in analytical chemistry and sensor technology (Guo, Yang, Yang, Zhu, Pei, & Zhang, 2014).

Antimalarial Effects : Worth et al. (1978) synthesized various pteridine derivatives for antimalarial evaluation, highlighting the potential pharmaceutical applications of these compounds (Worth, Johnson, Elslager, & Werbel, 1978).

特性

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7/c1-13-4-5-15(12-14(13)2)22-18-16-17(21-7-6-20-16)23-19(24-18)26-10-8-25(3)9-11-26/h4-7,12H,8-11H2,1-3H3,(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSWYKGKSOVHRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2498579.png)

![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)

![2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2498590.png)

![Spiro[2.5]octan-5-ylmethanol](/img/structure/B2498601.png)